N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole-thiazole fused ring system, which is known for its diverse biological activities
Properties
Molecular Formula |
C21H17ClFN5O2S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-5-6-14(22)10-17(12)25-20(30)19(29)24-8-7-16-11-31-21-26-18(27-28(16)21)13-3-2-4-15(23)9-13/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
ZWQCAXGCKPTLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves multiple steps. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction typically occurs in the presence of ethanol as a solvent and does not require a catalyst . The resulting intermediate is then further reacted with appropriate reagents to form the final compound.
Chemical Reactions Analysis
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets. The compound’s triazole-thiazole ring system allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA replication in bacteria or cell division in cancer cells .
Comparison with Similar Compounds
N’-(5-CHLORO-2-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared to other compounds with similar structures, such as:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives
These compounds share similar heterocyclic ring systems and halogenated phenyl groups, but differ in their specific substituents and overall structure
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
